Methyl 3-(azetidine-3-sulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(azetidine-3-sulfonyl)propanoate is a chemical compound with a unique structure that includes an azetidine ring, a sulfonyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidine-3-sulfonyl)propanoate typically involves the reaction of azetidine derivatives with sulfonyl chlorides and subsequent esterification. One common method involves the use of azetidine-3-sulfonyl chloride, which reacts with methyl propanoate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidine-3-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Alcohols and other reduced forms of the ester group.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Methyl 3-(azetidine-3-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidine-3-sulfonyl)propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylate: Similar structure but lacks the sulfonyl group.
Azetidine-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Methyl 3-(azetidine-3-carboxyl)propanoate: Similar ester structure but lacks the sulfonyl group.
Uniqueness
Methyl 3-(azetidine-3-sulfonyl)propanoate is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-(azetidine-3-sulfonyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other medical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonyl group attached to an azetidine ring, which contributes to its unique chemical properties. The structure can be represented as follows:
Research indicates that this compound may exert its biological effects through modulation of the spliceosome, a complex responsible for pre-mRNA splicing. This mechanism is particularly relevant in cancer biology, where aberrant splicing can lead to oncogenesis.
Key Mechanisms:
- Spliceosome Modulation : The compound has been shown to interact with the SF3B subunit of the spliceosome, influencing alternative splicing pathways that are crucial for cancer cell survival .
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (IC50 = 39 nM), HeLa (IC50 = 50 nM), and prostate cancer (PC-3, IC50 = 142 nM) .
Biological Activity Data
The following table summarizes the biological activity of this compound across different cancer cell lines:
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
Melanoma (SK-MEL-2) | 39 | Spliceosome modulation |
HeLa | 50 | Spliceosome modulation |
Prostate (PC-3) | 142 | Spliceosome modulation |
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on various tumor cell lines. The results indicated that the compound selectively inhibited tumor growth by inducing apoptosis through spliceosome interference. This was particularly evident in cells with mutations in splicing factors .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to altered expression levels of several oncogenes and tumor suppressor genes, suggesting a broader impact on gene expression regulation beyond direct cytotoxicity .
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-ylsulfonyl)propanoate |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)2-3-13(10,11)6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChI Key |
FLJNGKRUGJYEKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.